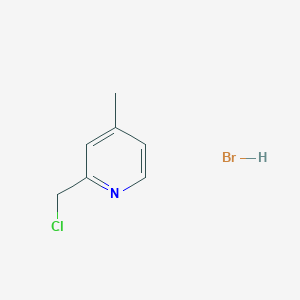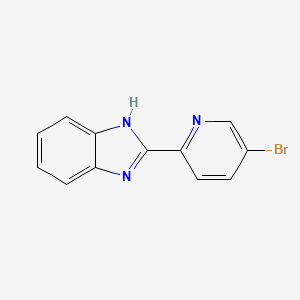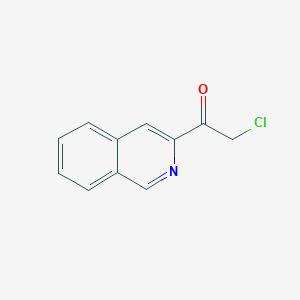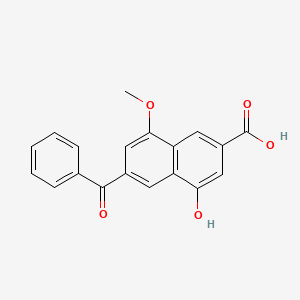
4-Piperidinol, 1-benzyl-4-phenyl-, propionate, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 1-benzyl-4-phenyl-, propionate, hydrochloride is a chemical compound with the molecular formula C18H22ClNO. It is a derivative of piperidinol, characterized by the presence of benzyl and phenyl groups attached to the piperidine ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-benzyl-4-phenyl-, propionate, hydrochloride typically involves the reaction of 1-benzyl-4-phenylpiperidin-4-ol with propionic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinol, 1-benzyl-4-phenyl-, propionate, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Piperidinol, 1-benzyl-4-phenyl-, propionate, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mecanismo De Acción
The mechanism of action of 4-Piperidinol, 1-benzyl-4-phenyl-, propionate, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-phenylpiperidin-4-ol: A closely related compound with similar structural features but different functional groups.
4-Hydroxypiperidine: Another piperidinol derivative with distinct chemical properties and applications.
N-Benzyl-4-piperidone: A precursor in the synthesis of various piperidine derivatives.
Uniqueness
4-Piperidinol, 1-benzyl-4-phenyl-, propionate, hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
63916-24-5 |
|---|---|
Fórmula molecular |
C21H26ClNO2 |
Peso molecular |
359.9 g/mol |
Nombre IUPAC |
(1-benzyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride |
InChI |
InChI=1S/C21H25NO2.ClH/c1-2-20(23)24-21(19-11-7-4-8-12-19)13-15-22(16-14-21)17-18-9-5-3-6-10-18;/h3-12H,2,13-17H2,1H3;1H |
Clave InChI |
HPEKSGQVQCIFCM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13929843.png)








![Pyrimidin-5-ylmethyl-[5-(1h-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-amine](/img/structure/B13929886.png)


![1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl-](/img/structure/B13929904.png)

